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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163 Get Quote

Sovleplenib (HMPL-523) is a novel, orally available, and highly selective inhibitor of Spleen

Tyrosine Kinase (Syk), a critical component of B-cell receptor (BCR) signaling.[1][2] Aberrant

Syk activity is implicated in various autoimmune diseases and B-cell malignancies.[3]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of

Sovleplenib.

Table 1: In Vitro Activity of Sovleplenib

Assay Type Cell Line / System Endpoint Result

Enzymatic Assay Recombinant Syk Inhibition
Potent activity

demonstrated[3]

Cellular Function
Various immune cell

lines

Syk-dependent

function

Potent inhibition

observed[3]

Cellular Function Human whole blood
Syk-dependent

function

Potent inhibition

observed[3]

Apoptosis Assay REC-1 cells Apoptotic Rate

Increased compared

to other Syk

inhibitors[4]
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Table 2: In Vivo Efficacy of Sovleplenib in Rodent Models

Disease Model Animal Model Dosing Regimen Key Findings

Immune

Thrombocytopenia

(ITP)

Murine
Oral administration,

dose-dependent

Strong efficacy

demonstrated[3]

Autoimmune

Hemolytic Anemia

(AIHA)

Murine
Oral administration,

dose-dependent

Strong efficacy

demonstrated[3]

Chronic Graft-versus-

Host Disease

(cGVHD)

Murine
Oral administration,

dose-dependent

Strong efficacy

demonstrated[3]

Collagen-Induced

Arthritis (CIA)
Rat

Oral administration,

dose-dependent

Strong efficacy

demonstrated[3]

B-cell and T-cell

Lymphoma
Xenograft Models Not specified

Strong anti-tumor

efficacy[4][5]

Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice:[1]

Induction:

An emulsion of type II collagen in Complete Freund's Adjuvant (CFA) is prepared.

On day 0, the emulsion is administered intradermally at the base of the tail.

On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is

administered.

Monitoring:

Mice are monitored regularly for arthritis onset and severity, typically appearing around

day 24-28.
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Severity is scored on a standardized scale (e.g., 0-4) based on erythema, swelling, and

joint deformity in each paw.

Sovleplenib Administration:

Formulation: A suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose

(CMC).

Dosing: Treatment can be initiated either prophylactically (day of primary immunization) or

therapeutically (upon first signs of arthritis).

Administration: Administered orally via gavage once daily at desired doses (e.g., 1, 3, 10,

30 mg/kg).

Immune Thrombocytopenia (ITP) Induction in Mice:[1]

Induction:

Suitable mouse strains include BALB/c or C57BL/6.

ITP is induced by intravenous or intraperitoneal injection of an anti-platelet antibody (e.g.,

anti-CD41 monoclonal antibody), causing a rapid decrease in platelet counts.

Sovleplenib Administration:

Regimen: Can be administered prophylactically (before antibody injection) or

therapeutically (after platelet depletion).

Formulation and Administration: Administered orally, typically as a suspension.

Signaling Pathway and Experimental Workflow
Syk is a pivotal mediator in the signaling pathways downstream of numerous immune

receptors, including the B-cell receptor.[3] Its inhibition is a therapeutic strategy for autoimmune

diseases and certain hematologic malignancies.[3]
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Caption: Syk signaling pathway initiated by BCR engagement and inhibited by Sovleplenib.
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Mivavotinib (TAK-659): A Dual SYK/FLT3 Inhibitor
Mivavotinib is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase

(SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] This dual inhibition provides a therapeutic

strategy for various hematological malignancies, including those with FLT3 mutations or

resistance to FLT3 inhibitors.[6][7]

Quantitative Preclinical Data
Table 3: In Vitro Potency of Mivavotinib

Target Kinase Assay Type IC₅₀

SYK Kinase Assay 3.2 nM[8]

FLT3 Kinase Assay 4.6 nM[8]

Table 4: In Vitro Cellular Activity of Mivavotinib

Cell Line Activity Observation

SYK-dependent DLBCL Anti-proliferative
Inhibition of cellular

proliferation[8]

FLT3-dependent AML Anti-proliferative
Inhibition of cellular

proliferation[8]

LMP2A/MYC lymphoma Apoptosis Induction
Caspase-3 activation observed

at 4-8 hours (5 µM)[8]

Ramos Signal Transduction

Enhanced expression of

phospho-Syk and phospho-

ERK1/2 in stimulated cells[8]

Table 5: In Vivo Efficacy of Mivavotinib
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Disease Model Animal Model Dosing Regimen Key Findings

LMP2A/MYC

Lymphoma
Mice

100 mg/kg/day, p.o.

for 10 days

Complete abrogation

of splenomegaly and

tumor development[8]

CT26 Syngeneic

Colon Cancer
BALB/c Mice

Combination with anti-

PD-1

Complete tumor

regression in 73.3%

(11/15) of mice;

established memory

T-cell effect[9]

Experimental Protocols
Kinase Inhibition Assay (General):[6]

The kinase (SYK or FLT3) is incubated with a specific substrate and ³³P-labeled ATP.

Mivavotinib is added at various concentrations to determine its inhibitory effect.

The reaction proceeds at 30°C for a specified time and is then stopped.

The phosphorylated substrate is captured on a filter membrane.

The amount of incorporated ³³P is quantified using a scintillation counter.

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

General Experimental Workflow for Mivavotinib Evaluation:[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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